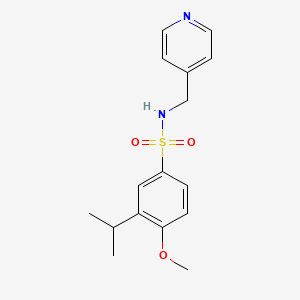![molecular formula C16H15ClN2O2 B5440836 4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5440836.png)
4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound is also known as CDC25A inhibitor II, and it is a potent inhibitor of the CDC25 phosphatase family, which plays a crucial role in cell cycle progression.
Mécanisme D'action
The mechanism of action of 4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide involves the inhibition of the CDC25 phosphatase family. This family of phosphatases plays a crucial role in cell cycle progression by dephosphorylating cyclin-dependent kinases (CDKs). Inhibition of CDC25A by 4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide leads to the accumulation of phosphorylated CDKs, which results in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide has been shown to have several biochemical and physiological effects. In vitro studies have reported that this compound induces cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to inhibit the growth of cancer cells in xenograft models. However, more research is needed to understand the full extent of its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide in lab experiments is its potency as an inhibitor of the CDC25 phosphatase family. This compound has been shown to be effective in inducing cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer treatment. However, one limitation of using this compound is its potential toxicity. More research is needed to understand the full extent of its toxicity and to develop strategies to mitigate its adverse effects.
Orientations Futures
There are several potential future directions for research on 4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide. One area of interest is the development of more potent and selective inhibitors of the CDC25 phosphatase family. Additionally, more research is needed to understand the full extent of the biochemical and physiological effects of this compound. Finally, studies are needed to determine the optimal dosage and administration of this compound for cancer treatment. Overall, 4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide has significant potential for future research and development in the field of cancer treatment.
Méthodes De Synthèse
The synthesis of 4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide involves the reaction of 4-chloro-2-nitroaniline with 3,5-dimethylbenzoyl chloride in the presence of a base. The resulting product is then reduced with iron powder to yield the final compound. This synthesis method has been reported in several research papers and has been found to be effective in producing high yields of the compound.
Applications De Recherche Scientifique
4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide has been extensively studied for its potential applications in cancer treatment. The CDC25 phosphatase family is overexpressed in many types of cancer, and inhibiting its activity has been shown to induce cell cycle arrest and apoptosis in cancer cells. Several studies have reported that 4-chloro-N'-[(3,5-dimethylbenzoyl)oxy]benzenecarboximidamide inhibits the activity of CDC25A and induces cell cycle arrest in cancer cells, making it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3,5-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-10-7-11(2)9-13(8-10)16(20)21-19-15(18)12-3-5-14(17)6-4-12/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOASPQULAPYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)ON=C(C2=CC=C(C=C2)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(phenylthio)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B5440767.png)
![1-(2-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5440785.png)
![6-hydroxy-2-(2-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}vinyl)-5-nitro-4(3H)-pyrimidinone](/img/structure/B5440787.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-methoxy-2-nitrophenyl)acrylamide](/img/structure/B5440793.png)
![N-[3-(3-methylphenyl)propyl]cyclopentanecarboxamide](/img/structure/B5440800.png)
![1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-propen-1-one](/img/structure/B5440806.png)
![4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-morpholinecarboxylic acid](/img/structure/B5440807.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5440811.png)
![2-[2-(4-ethoxyphenyl)vinyl]-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5440822.png)
![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5440830.png)

![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide](/img/structure/B5440833.png)
![methyl 4-{[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]amino}benzoate](/img/structure/B5440837.png)
![N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]leucine](/img/structure/B5440844.png)